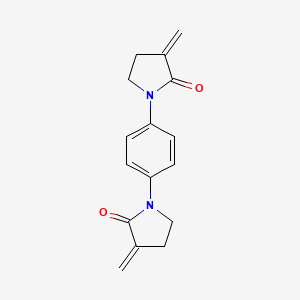
1,1'-(1,4-Phenylene)bis(3-methylidenepyrrolidin-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of two pyrrolidinone rings, each substituted with a methylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with the elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Catalytic hydrogenation can reduce the double bonds present in the structure.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products
The major products formed from these reactions include various oxo derivatives, reduced forms of the compound, and substituted aromatic derivatives.
Applications De Recherche Scientifique
3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to modulate sigma-1 receptors, which are proteins localized in the endoplasmic reticulum membrane of eukaryotic cells . These receptors regulate calcium ion influx from the endoplasmic reticulum to the mitochondria, influencing various cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piracetam: A well-known nootropic compound that shares a similar pyrrolidinone structure.
E1R: A sigma-1 receptor modulator with a similar pharmacophore.
Benzazepine Derivatives: Compounds that act as dopamine receptor agonists or antagonists.
Uniqueness
3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one is unique due to its dual pyrrolidinone rings and the presence of methylidene groups, which confer distinct chemical and biological properties. Its ability to modulate sigma-1 receptors sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.
Propriétés
Numéro CAS |
70259-57-3 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
3-methylidene-1-[4-(3-methylidene-2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H16N2O2/c1-11-7-9-17(15(11)19)13-3-5-14(6-4-13)18-10-8-12(2)16(18)20/h3-6H,1-2,7-10H2 |
Clé InChI |
FZJWFLJAYIRLJQ-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCN(C1=O)C2=CC=C(C=C2)N3CCC(=C)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


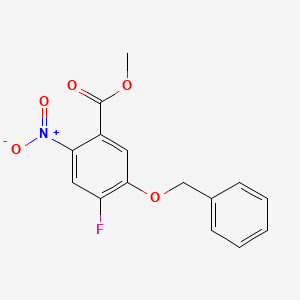

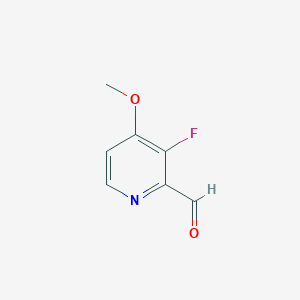
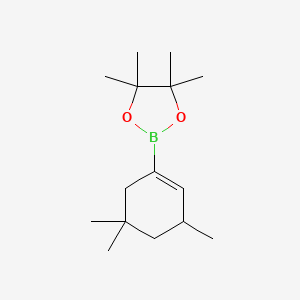
![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
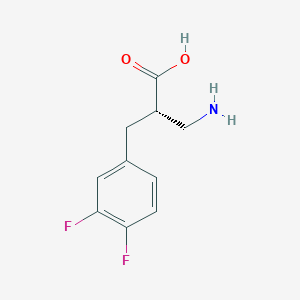
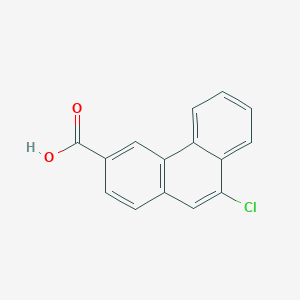
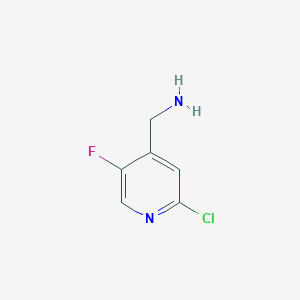

![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)



![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
